molecular formula C12H20O2S2 B14520507 3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one CAS No. 62937-64-8

3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one

Cat. No.: B14520507
CAS No.: 62937-64-8
M. Wt: 260.4 g/mol
InChI Key: BJSLOQHGHMYNMV-UHFFFAOYSA-N
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Description

3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one is an organic compound that features a unique combination of functional groups, including a dithiane ring and an oxanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one typically involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This process forms the dithiane ring, which is then further reacted with ethyl oxanone under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring typically yields sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers .

Mechanism of Action

The mechanism of action of 3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one involves its reactivity with various nucleophiles and electrophiles. The dithiane ring acts as a masked acyl anion, allowing for selective reactions with electrophiles. This property is exploited in synthetic chemistry to create complex molecules with high precision .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one is unique due to its combination of a dithiane ring and an oxanone structure, which imparts distinct reactivity and stability. This makes it particularly useful in applications where selective protection and deprotection of functional groups are required .

Properties

CAS No.

62937-64-8

Molecular Formula

C12H20O2S2

Molecular Weight

260.4 g/mol

IUPAC Name

3-(1,3-dithian-2-ylmethyl)-3-ethyloxan-2-one

InChI

InChI=1S/C12H20O2S2/c1-2-12(5-3-6-14-11(12)13)9-10-15-7-4-8-16-10/h10H,2-9H2,1H3

InChI Key

BJSLOQHGHMYNMV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCOC1=O)CC2SCCCS2

Origin of Product

United States

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